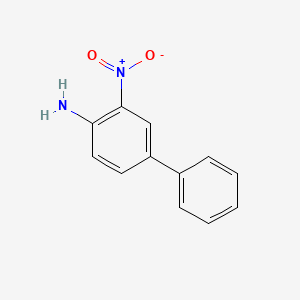

3-Nitro-4-biphenylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-4-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-11-7-6-10(8-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDYZYVWFUIEQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063289 | |

| Record name | [1,1'-Biphenyl]-4-amine, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4085-18-1 | |

| Record name | 3-Nitro[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4085-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-4-biphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004085181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-4-phenylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4-amine, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-amine, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobiphenyl-4-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Nitro-4-biphenylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H3VX4KE3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Nitro-4-biphenylamine chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Nitro-4-biphenylamine

Prepared by: Gemini, Senior Application Scientist

Introduction and Nomenclature

This compound is a specialized organic compound belonging to the class of nitroaromatic amines. Its molecular architecture, featuring a biphenyl backbone functionalized with both an electron-donating amino group and an electron-withdrawing nitro group, makes it a compound of significant interest in synthetic chemistry. This unique electronic arrangement imparts a versatile reactivity profile, rendering it a valuable intermediate for the synthesis of more complex molecules, including dyes, agrochemicals, and potential pharmaceutical agents[1].

This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis and reactivity, analytical characterization methods, and its toxicological profile, designed for researchers and professionals in chemistry and drug development.

The compound is identified by the Chemical Abstracts Service (CAS) number 4085-18-1 [2]. Due to the substitution pattern, it is known by several synonyms, which are crucial to recognize when surveying scientific literature.

Table 1: Nomenclature and Chemical Identifiers

| Identifier Type | Value | Source |

|---|---|---|

| Systematic Name | 3-Nitro-[1,1'-biphenyl]-4-amine | [1] |

| CAS Number | 4085-18-1 | [2] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][2] |

| PubChem CID | 77705 | [2] |

| EINECS Number | 223-813-4 | [2] |

| Synonyms | 4-Amino-3-nitrobiphenyl, 2-nitro-4-phenylaniline, 3-Nitrobiphenyl-4-ylamine, 4-phenyl-2-nitroaniline |[1][2] |

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical state and solubility of this compound are critical parameters for its handling, storage, and application in chemical reactions. The presence of polar amino and nitro functional groups, combined with the nonpolar biphenyl core, results in its characteristic solubility profile.

Table 2: Physicochemical Data for this compound

| Property | Value | Unit | Source / Comment |

|---|---|---|---|

| Molecular Weight | 214.22 | g/mol | [1][2] |

| Appearance | Solid | - | Inferred from melting point |

| Melting Point | 120 - 125 | °C | [1] |

| Solubility | Soluble | - | In organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO)[1]. Insoluble in water (predicted). |

| Stability | Stable under normal laboratory conditions. | - |[1] |

Synthesis and Reactivity

Synthetic Strategy

While specific industrial synthesis routes for this compound are not widely published, a logical and common laboratory-scale synthesis can be devised based on established organic chemistry principles. The direct nitration of 4-aminobiphenyl is generally avoided as the amino group is sensitive to the strong oxidizing conditions of nitrating agents and can lead to undesired side products or degradation. Furthermore, the powerful activating and ortho-, para-directing effect of the amine would lead to a mixture of products.

A more controlled approach involves the protection of the amine, followed by nitration and subsequent deprotection. The acetylation of the amino group to form an acetamide is an effective strategy. The acetamido group is still an ortho-, para-director but is less activating than a free amine, offering better control over the reaction and protecting the nitrogen atom.

Causality of Experimental Choices:

-

Protection (Acetylation): The amino group of 4-aminobiphenyl is first protected as an acetamide using acetic anhydride. This prevents oxidation of the amine by the nitrating mixture and moderates its activating effect, reducing the likelihood of polysubstitution.

-

Nitration: The resulting N-(biphenyl-4-yl)acetamide is then subjected to electrophilic aromatic nitration. The acetamido group directs the incoming nitro group primarily to the ortho position (position 3) due to its steric bulk hindering substitution at the other ortho position and the para position being blocked.

-

Deprotection (Hydrolysis): The final step is the hydrolysis of the acetamide back to the primary amine under acidic or basic conditions to yield the target compound, this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Protocol Warning: This procedure is a representative example based on standard chemical transformations and should be performed only by trained chemists with appropriate safety precautions in a certified fume hood. All reagents are hazardous.

Step 1: Acetylation of 4-Aminobiphenyl

-

In a 250 mL round-bottom flask, dissolve 4-aminobiphenyl (10.0 g, 59.1 mmol) in glacial acetic acid (50 mL).

-

To this solution, add acetic anhydride (6.6 mL, 70.9 mmol) dropwise with stirring.

-

Heat the reaction mixture at 80°C for 1 hour.

-

Allow the mixture to cool to room temperature, then pour it into 200 mL of ice-cold water with vigorous stirring.

-

Collect the resulting white precipitate of N-(biphenyl-4-yl)acetamide by vacuum filtration.

-

Wash the solid with cold water and dry it in a vacuum oven.

Step 2: Nitration of N-(biphenyl-4-yl)acetamide

-

In a 100 mL flask cooled in an ice-salt bath (0 to -5°C), slowly add the dried N-(biphenyl-4-yl)acetamide (5.0 g, 23.7 mmol) in small portions to concentrated sulfuric acid (20 mL) with stirring, ensuring the temperature does not exceed 5°C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.8 mL, 28.4 mmol) to concentrated sulfuric acid (5 mL) in a separate flask, pre-cooled to 0°C.

-

Add the nitrating mixture dropwise to the acetamide solution over 30 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 100 g of crushed ice.

-

Collect the yellow precipitate (N-(3-nitro-[1,1'-biphenyl]-4-yl)acetamide) by vacuum filtration and wash with cold water until the filtrate is neutral.

Step 3: Hydrolysis to this compound

-

Transfer the crude nitrated amide to a flask containing a mixture of ethanol (50 mL) and concentrated hydrochloric acid (20 mL).

-

Heat the mixture to reflux for 3-4 hours until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture and pour it into 200 mL of cold water.

-

Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

-

The product, this compound, will precipitate. Collect the solid by vacuum filtration.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified compound.

Reactivity Profile

This compound is a bifunctional molecule whose reactivity is governed by its amino and nitro groups[1].

-

Amino Group: The primary amine is nucleophilic and can undergo reactions typical of anilines, such as diazotization, acylation, and alkylation. It is a key handle for building larger molecular scaffolds.

-

Nitro Group: The nitro group is strongly electron-withdrawing and can be reduced to an amino group, providing a route to 3,4-diaminobiphenyl derivatives. These diamines are valuable precursors for synthesizing heterocyclic compounds like benzimidazoles.

-

Aromatic Rings: The substituted phenyl ring is deactivated towards further electrophilic substitution due to the nitro group, while the unsubstituted ring remains reactive. The molecule is a valuable substrate for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to further functionalize the biphenyl system[1].

Spectroscopic and Analytical Characterization

Characterization of this compound relies on a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Features for this compound

| Technique | Feature | Predicted Value / Observation | Rationale |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ = 7.0 - 8.2 ppm | Complex multiplet patterns. Protons ortho to the nitro group will be the most downfield (deshielded). Protons on the unsubstituted phenyl ring will appear in the typical aromatic region (δ ≈ 7.3-7.6 ppm). |

| Amine Protons | δ ≈ 4.0 - 5.0 ppm | Broad singlet, chemical shift is solvent-dependent. | |

| IR | N-H Stretch | 3300 - 3500 cm⁻¹ | Two characteristic bands for a primary amine. |

| N-O Stretch (Nitro) | 1500 - 1550 cm⁻¹ (asymmetric)1300 - 1370 cm⁻¹ (symmetric) | Strong, sharp absorptions characteristic of a nitro group. | |

| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | Multiple bands in the fingerprint region. |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 214 | Corresponds to the molecular weight of C₁₂H₁₀N₂O₂. |

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Purity analysis and quantification of this compound can be effectively achieved using reverse-phase HPLC with UV-Vis detection, a standard method for analyzing aromatic compounds[5].

Principle: The compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. Its retention time is a characteristic property under defined conditions, and its concentration can be determined by the area of its peak at a wavelength where it strongly absorbs light (due to the conjugated π-system and nitro/amino chromophores).

Caption: General workflow for HPLC analysis of this compound.

Protocol: HPLC Purity Analysis

-

Standard Preparation: Accurately prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh ~10 mg of the sample, dissolve in 10 mL of acetonitrile, and filter through a 0.45 µm filter.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standards to create a calibration curve. Inject the sample and determine its purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Toxicology and Safety Profile

Authoritative Warning: Specific toxicological data for this compound is not extensively documented. However, based on its chemical structure, it must be handled with extreme caution as a potentially hazardous and carcinogenic substance.

Structural Analogy to Known Carcinogens: The molecule contains the 4-aminobiphenyl scaffold. 4-Aminobiphenyl itself is a well-documented and potent human bladder carcinogen (IARC Group 1)[5][6]. Its carcinogenicity is mediated by metabolic activation in the liver to reactive intermediates that form DNA adducts, leading to mutations[6].

Contribution of the Nitro Group: Aromatic nitro compounds are also a class of chemicals frequently associated with mutagenicity and carcinogenicity. Many can be metabolically reduced to form reactive hydroxylamines, which also damage DNA.

Inferred Risk and Handling Precautions: Given that this compound combines both the aromatic amine and nitroaromatic toxicophores, it is prudent to assume it possesses significant toxic potential, including mutagenicity and carcinogenicity, until proven otherwise. All handling must be conducted under the assumption that the compound is highly toxic.

Mandatory Safety Protocols:

-

Engineering Controls: All work must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear double-layered nitrile gloves to prevent skin contact.

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

-

-

Waste Disposal: All contaminated materials and waste must be disposed of as hazardous chemical waste according to institutional and national regulations.

-

Exposure Response: In case of skin contact, wash immediately and thoroughly with soap and water. In case of inhalation, move to fresh air. Seek immediate medical attention for any exposure.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13271, 4-Nitrodiphenylamine. Retrieved January 21, 2026, from [Link].

-

International Agency for Research on Cancer. (2012). Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. Retrieved from [Link].

-

International Agency for Research on Cancer. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 99. Retrieved from [Link].

-

Kuujia. (2024). Cas no 4085-18-1 (3-Nitro-[1,1'-biphenyl]-4-amine). Retrieved January 21, 2026, from [Link].

-

Global Substance Registration System. (n.d.). This compound. Retrieved January 21, 2026, from [Link].

-

Campos-Gaxiola, J. J., et al. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki-Miyaura reactions of aryl bromides. The Royal Society of Chemistry. Electronic Supplementary Material. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7102, 4-Aminobiphenyl. Retrieved January 21, 2026, from [Link].

-

Červený, L., et al. (2000). Method of preparation of 4-aminodiphenylamine. World Intellectual Property Organization. Patent WO/2000/035853. Retrieved from [Link].

Sources

- 1. 4085-18-1(3-Nitro-[1,1'-biphenyl]-4-amine) | Kuujia.com [kuujia.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 4-Nitrobiphenyl(92-93-3) 1H NMR [m.chemicalbook.com]

- 5. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 6. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Nitro-4-biphenylamine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Significance and Applications

3-Nitro-4-biphenylamine, also known as 4'-amino-2-nitrobiphenyl, is a key building block in the synthesis of a variety of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilically activatable nitro group, makes it a versatile precursor for the development of pharmaceuticals, agrochemicals, and dyes. The specific regioisomerism of the nitro and amino groups on the biphenyl scaffold is crucial for its utility in subsequent chemical transformations, including diazotization and reduction, to introduce further functionalities.

Primary Synthesis Pathway: Electrophilic Nitration of 4-Aminobiphenyl

The most direct and industrially relevant method for the preparation of this compound is the electrophilic nitration of 4-aminobiphenyl. However, this reaction presents a significant regioselectivity challenge that necessitates careful control of the reaction conditions.

Mechanistic Rationale and Control of Regioselectivity

The amino group of 4-aminobiphenyl is a strongly activating, ortho, para-directing group. Direct nitration under strongly acidic conditions leads to the protonation of the amino group, forming the anilinium ion, which is a deactivating, meta-directing group. To achieve the desired ortho-nitration to the amino group (resulting in the 3-nitro product), it is essential to modulate the reactivity of the amino group. This is typically accomplished by protecting the amine, thereby preventing its protonation and maintaining its ortho, para-directing influence.

Experimental Protocol: A Step-by-Step Guide

A common and effective strategy involves the acetylation of the amino group prior to nitration, followed by deprotection.

Step 1: Acetylation of 4-Aminobiphenyl 4-Aminobiphenyl is reacted with acetic anhydride in a suitable solvent, such as glacial acetic acid, to form 4-acetylaminobiphenyl. This protects the amino group and directs the subsequent nitration.

Step 2: Nitration of 4-Acetylaminobiphenyl The protected intermediate is then carefully nitrated using a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at low temperatures (0-5 °C) to control the exothermic reaction and prevent the formation of dinitro byproducts.

Step 3: Hydrolysis of 3-Nitro-4-acetylaminobiphenyl The resulting 3-nitro-4-acetylaminobiphenyl is hydrolyzed under acidic or basic conditions to remove the acetyl protecting group, yielding the final product, this compound.

Caption: A simplified workflow for the synthesis of this compound.

Quantitative Data and Optimization

| Parameter | Typical Value | Rationale |

| Overall Yield | 75-85% | Protection strategy minimizes side reactions. |

| Nitration Temperature | 0-5 °C | Controls exothermicity and improves regioselectivity. |

| Reaction Time | Varies (monitored by TLC) | Ensures complete conversion at each step. |

Alternative Synthesis Pathways: Cross-Coupling Strategies

While direct nitration is the most common route, cross-coupling reactions offer alternative and sometimes more versatile approaches to constructing the this compound scaffold. These methods are particularly useful when substituted precursors are more readily available.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1][2]

3.1.1. Mechanistic Overview

The catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.

-

Transmetalation: The organoboron species transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups couple, forming the biphenyl bond and regenerating the palladium(0) catalyst.[1]

3.1.2. Retrosynthetic Approach and Protocol Outline

A plausible Suzuki coupling strategy would involve the reaction of a boronic acid derivative of one ring with a halide of the other. For example, the coupling of 4-amino-3-nitrophenylboronic acid with a suitable aryl halide, or conversely, the coupling of 4-aminophenylboronic acid with a 1-halo-2-nitrobenzene derivative. Recent developments have even shown the potential for using nitroarenes directly as coupling partners in Suzuki-Miyaura reactions, offering a more direct route.[3][4]

A representative protocol would involve:

-

Dissolving the aryl halide and the boronic acid in a suitable solvent system (e.g., toluene, THF, or dioxane with water).

-

Adding a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄).

-

Heating the reaction mixture until completion, followed by standard workup and purification.

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-nitrogen bonds.[5][6] This method could be employed to couple an aniline derivative with an aryl halide.

3.2.1. Mechanistic Considerations

The Ullmann reaction typically requires high temperatures and polar aprotic solvents.[5] The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[6] Modern variations of the Ullmann reaction have been developed with improved reaction conditions and catalyst systems.[7][8]

3.2.2. Potential Application

A possible Ullmann approach to this compound could involve the coupling of 4-bromo-2-nitroaniline with benzene in the presence of a copper catalyst. However, this approach is generally less favored than the Suzuki coupling due to the often harsh reaction conditions and lower functional group tolerance of the classical Ullmann reaction.[6]

Purification and Characterization

Regardless of the synthetic route, the final product must be purified and characterized to ensure it meets the required specifications for downstream applications.

-

Purification: Recrystallization from a suitable solvent (e.g., ethanol) is a common method for purifying the crude product. Column chromatography may also be employed for higher purity requirements.

-

Characterization: A suite of analytical techniques should be used to confirm the identity and purity of the synthesized this compound:

-

Melting Point: A sharp and consistent melting point is a good indicator of purity.

-

Spectroscopy:

-

¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.

-

FTIR: To identify characteristic functional groups (e.g., N-H, NO₂, aromatic C-H).

-

Mass Spectrometry: To confirm the molecular weight.

-

-

Chromatography: HPLC or GC to determine purity and quantify any impurities.

-

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals and requires strict adherence to safety protocols.

-

Corrosive Reagents: Concentrated acids and bases should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Nitroaromatic Compounds: Nitroaromatic compounds can be toxic and should be handled with care to avoid inhalation and skin contact.

-

Exothermic Reactions: Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions.

Conclusion

The synthesis of this compound is a well-established process, with the electrophilic nitration of a protected 4-aminobiphenyl being the most common and efficient method. Alternative routes, such as the Suzuki-Miyaura coupling, offer greater flexibility in terms of starting materials and may be advantageous in certain contexts. A thorough understanding of the underlying reaction mechanisms, careful optimization of reaction conditions, and a commitment to safety are all essential for the successful and reliable synthesis of this valuable chemical intermediate.

References

-

Ullmann condensation. In Wikipedia. Retrieved from [Link]

-

Reaction scheme for the synthesis of 3-nitrodiphenylamine 4. ResearchGate. Retrieved from [Link]

-

How 4-amino-2-nitrophenol can be prepared. ResearchGate. Retrieved from [Link]

-

4-Nitrobiphenyl. In Wikipedia. Retrieved from [Link]

- Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine. Google Patents.

-

Ullmann reaction. In Wikipedia. Retrieved from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki Coupling. YouTube. Retrieved from [Link]

- Method for synthesizing 4-nitro diphenylamine and 4-nitroso diphenylamine or/and their salts. Google Patents.

-

METHOD OF PREPARATION OF 4-AMINODIPHENYLAMINE. WIPO Patentscope. Retrieved from [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Retrieved from [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. Retrieved from [Link]

- Method for synthesizing 4-nitrotriphenylamine by palladium catalysis. Google Patents.

-

(PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. Retrieved from [Link]

- Preparation of nitrobiphenyls. Google Patents.

-

Carbazole, 2-nitro. Organic Syntheses Procedure. Retrieved from [Link]

- Method for preparing 4-nitrodiphenylamine and 4-nitrosodiphenylamine from carbanilide. Google Patents.

-

2-amino-4-nitrophenol. Organic Syntheses Procedure. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 3-Nitro-4-biphenylamine

This guide provides a comprehensive overview of the spectroscopic signature of 3-Nitro-4-biphenylamine (CAS 4085-18-1), a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. The strategic placement of the nitro and amino groups on the biphenyl scaffold makes this molecule a subject of interest for researchers in drug development and materials science. Understanding its spectroscopic properties is fundamental to its synthesis, characterization, and application.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a unique electronic profile. The biphenyl system provides a conjugated π-electron framework. The nitro group (-NO₂) at the 3-position is a strong electron-withdrawing group, while the amino group (-NH₂) at the 4-position is a strong electron-donating group. This "push-pull" electronic arrangement significantly influences the molecule's spectroscopic properties.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and electronic environment of the atoms.

Predicted ¹H NMR Spectral Data

While a publicly available experimental spectrum is elusive, the chemical shifts can be reliably predicted based on established principles and data from similar compounds.[1][2][3][4][5] The electron-withdrawing nitro group will cause a downfield shift (higher ppm) for nearby protons, whereas the electron-donating amino group will cause an upfield shift (lower ppm).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H on C2 | ~ 7.6 | d | ~ 2 |

| H on C5 | ~ 7.1 | dd | ~ 8, 2 |

| H on C6 | ~ 6.8 | d | ~ 8 |

| Protons on unsubstituted phenyl ring | 7.3 - 7.5 | m | - |

| -NH₂ | 4.5 - 5.5 | br s | - |

Disclaimer: These are predicted values and may differ from experimental results.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the electronic asymmetry of the substituted biphenyl ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~ 138 |

| C2 | ~ 125 |

| C3 (attached to -NO₂) | ~ 148 |

| C4 (attached to -NH₂) | ~ 145 |

| C5 | ~ 118 |

| C6 | ~ 115 |

| Carbons of unsubstituted phenyl ring | 127 - 130 |

Disclaimer: These are predicted values and may differ from experimental results.[1][6][7][8]

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard method for acquiring high-quality NMR spectra of this compound.

Caption: Workflow for NMR data acquisition.

Causality in Experimental Choices:

-

Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a good first choice for many organic compounds. If solubility is an issue, or if exchangeable protons (like those of the -NH₂ group) are of particular interest, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it is more polar and less prone to proton exchange.

-

Number of Scans: For the ¹H NMR, a relatively small number of scans (e.g., 16 or 32) is usually sufficient due to the high natural abundance of protons. For ¹³C NMR, a much larger number of scans is required because of the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A sufficient relaxation delay (e.g., 1-2 seconds for ¹H, 2-5 seconds for ¹³C) is crucial for obtaining accurate quantitative information from the integrals.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the distinct vibrational frequencies of the nitro and amino groups, as well as the aromatic C-H and C=C bonds. An experimental spectrum is available from the NIST WebBook.[9]

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (asymmetric and symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Asymmetric NO₂ stretch | 1500 - 1550 | Strong |

| Symmetric NO₂ stretch | 1330 - 1370 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |

| C-N stretch | 1250 - 1350 | Medium |

| Aromatic C-H bend (out-of-plane) | 700 - 900 | Strong |

Experimental Protocol for FT-IR Data Acquisition (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Notes |

| [M]⁺ | 214.07 | Molecular Ion |

| [M+H]⁺ | 215.08 | Protonated Molecule |

| [M+Na]⁺ | 237.06 | Sodium Adduct |

| [M-H]⁻ | 213.07 | Deprotonated Molecule |

Data predicted from PubChemLite.[2]

Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal for the molecular ion.

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation of the biphenyl system, coupled with the electron-donating amino group and electron-withdrawing nitro group, is expected to result in strong absorption in the UV-Vis region.

Predicted UV-Vis Spectral Data:

| Electronic Transition | Predicted λ_max (nm) | Solvent |

| π → π | ~ 250 - 280 | Ethanol or Methanol |

| n → π | ~ 350 - 400 | Ethanol or Methanol |

Disclaimer: These are predicted values based on data for similar nitroaromatic compounds.[10][11][12]

Experimental Protocol for UV-Vis Data Acquisition:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Perform serial dilutions to prepare a series of solutions of known concentrations.

-

Use a dual-beam UV-Vis spectrophotometer and fill a quartz cuvette with the pure solvent to serve as a blank.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the absorbance of the sample from approximately 200 to 600 nm.

-

The wavelength of maximum absorbance (λ_max) and the absorbance value can be determined from the resulting spectrum.

Applications in Drug Development and Research

This compound is a valuable building block in medicinal chemistry. The nitro group can be readily reduced to an amine, providing a handle for further functionalization. The biphenyl scaffold is a common motif in many biologically active compounds. Nitroaromatic compounds themselves have been investigated for a range of therapeutic applications, including as hypoxia-activated prodrugs in cancer therapy and as antimicrobial agents.[13][14][15][16] The detailed spectroscopic characterization of this intermediate is therefore a critical step in the quality control and development of new therapeutic agents.

Conclusion

This guide has provided a detailed overview of the key spectroscopic data for this compound. By combining experimental data with well-established spectroscopic principles, a comprehensive analytical profile of this important chemical intermediate has been established. The provided protocols offer a validated starting point for researchers requiring the acquisition and interpretation of spectroscopic data for this and similar molecules.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 20, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved January 20, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved January 20, 2026, from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved January 20, 2026, from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). 4'-Nitro-4-biphenylamine. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 4-Amino-4'-nitrobiphenyl. Retrieved January 20, 2026, from [Link]

-

MDPI. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Retrieved January 20, 2026, from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (2016). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Retrieved January 20, 2026, from [Link]

-

ScienceDirect. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 20, 2026, from [Link]

-

The Royal Society of Chemistry. (2013). Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water. Retrieved January 20, 2026, from [Link]

-

SciSpace. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (Elsevier BV). Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). 4'-Nitro-4-biphenylamine - Optional[13C NMR] - Chemical Shifts. Retrieved January 20, 2026, from [Link]

-

The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved January 20, 2026, from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved January 20, 2026, from [Link]

-

ACS Publications. (n.d.). The Nitration of Certain Halobiphenyls. I. Nitro Derivatives of 4-Bromobiphenyl. Retrieved January 20, 2026, from [Link]

-

SciSpace. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 20, 2026, from [Link]

-

NIST WebBook. (n.d.). 4-Amino-3-nitro biphenyl. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. Retrieved January 20, 2026, from [Link]

-

ScienceDirect. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Assembly of three new triphenylamine functionalized MOFs for the fluorescent sensing of nitrobenzene. Retrieved January 20, 2026, from [Link]

-

Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2020). Synthesis, Characterization and Antimicrobial Study of 3- nitrobenzaldehyde Thiosemicarbazone and it's Metal Complexes. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Retrieved January 20, 2026, from [Link]

-

National Institutes of Health. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Retrieved January 20, 2026, from [Link]_

-

MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of (a) 4-nitrophenol (b) 3-nitrophenol (c).... Retrieved January 20, 2026, from [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved January 20, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. compoundchem.com [compoundchem.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. 4-Nitrodiphenylamine(836-30-6) 13C NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. 4-Amino-3-nitro biphenyl [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. 4-Amino-4'-nitrobiphenyl | C12H10N2O2 | CID 14593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

Section 1: Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 3-Nitro-4-biphenylamine

Chemical Identifier: CAS No. 4085-18-1

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound this compound. It details its chemical identity, physicochemical properties, a representative synthesis protocol with mechanistic insights, key applications, and essential safety and handling procedures. The structure of this document is designed to provide a logical and in-depth exploration of the compound, grounded in authoritative scientific data.

This compound, also known as 3-Nitro-[1,1'-biphenyl]-4-amine or 4-Phenyl-2-nitroaniline, is a substituted aromatic amine.[1] Its structure features a biphenyl core with both a nitro (-NO₂) and an amino (-NH₂) group attached to one of the phenyl rings.[1][2] This combination of functional groups imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.[2] The nitro group acts as an electron-withdrawing group, influencing the electrophilic properties of the aromatic ring, while the amino group provides a site for nucleophilic reactions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4085-18-1 | [1][2] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][3] |

| Molecular Weight | 214.22 g/mol | [1] |

| Appearance | Brown Powder/Solid | [4] |

| InChI Key | MQDYZYVWFUIEQU-UHFFFAOYSA-N | [1][3] |

| SMILES | c1ccc(cc1)-c2ccc(c(c2)[O-])N | [1] |

| Synonyms | 3-Nitro-[1,1'-biphenyl]-4-amine, 4-Phenyl-2-nitroaniline, 2-nitro-4-phenylaniline | [1][3] |

Section 2: Synthesis and Mechanistic Rationale

The synthesis of nitro-substituted biphenyl amines can be approached through various methods, often involving nitration of a biphenyl precursor or cross-coupling reactions. A common conceptual pathway involves the controlled nitration of 4-aminobiphenyl.

Causality in Experimental Design

The choice of a synthesis route for a compound like this compound is dictated by factors such as the availability and cost of starting materials, desired yield, and regioselectivity. The synthesis of a related compound, 4-nitrodiphenylamine, often involves the condensation of aniline and nitrobenzene.[5][6][7][8] This highlights a strategy of building the biphenyl system while introducing the nitro and amino functionalities. For this compound specifically, a plausible laboratory-scale synthesis would involve the nitration of an appropriate biphenyl precursor. The amino group of 4-aminobiphenyl is a strong activating group, which would typically direct electrophilic substitution (like nitration) to the ortho and para positions. To achieve nitration at the desired position, protecting the highly reactive amino group as an acetamide is a crucial step. This protection moderates the activating effect and sterically hinders the positions ortho to the amine, favoring nitration at the desired position on the same ring.

Experimental Protocol: Conceptual Synthesis

-

Step 1: Protection of the Amino Group. 4-aminobiphenyl is reacted with acetic anhydride in a suitable solvent (e.g., glacial acetic acid). This reaction forms N-(4-biphenyl)acetamide. This step is critical to prevent oxidation of the amino group and to control the regioselectivity of the subsequent nitration.

-

Step 2: Nitration. The protected N-(4-biphenyl)acetamide is carefully nitrated using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures. The sulfuric acid protonates the nitric acid, forming the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.

-

Step 3: Deprotection. The resulting nitro-substituted acetamide is hydrolyzed, typically under acidic or basic conditions, to remove the acetyl protecting group and regenerate the amino functionality, yielding the final product, this compound.

-

Step 4: Purification. The crude product is then purified, commonly through recrystallization from a suitable solvent like ethanol, to obtain the compound in high purity.

Visualization of the Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Section 3: Industrial and Research Applications

This compound is a versatile chemical intermediate with applications stemming from its unique structural features.

-

Dyes and Pigments: The presence of both amino and nitro groups makes this compound a valuable precursor in the synthesis of azo dyes.[2] The amino group can be diazotized and then coupled with other aromatic compounds to create a wide range of colors for textiles and coatings.[9]

-

Pharmaceutical Synthesis: Aromatic amines and nitroaromatics are common building blocks in medicinal chemistry. This compound can serve as a starting material for the synthesis of more complex heterocyclic structures that may possess biological activity.[2]

-

Advanced Materials and Organic Electronics: There is growing interest in using nitro-substituted biphenyl derivatives in the development of advanced materials.[2] The conjugated biphenyl system, along with the electron-withdrawing and donating groups, can contribute to desirable electronic properties, making such compounds candidates for research in organic semiconductors for applications in flexible displays, solar cells, and sensors.[2]

Section 4: Safety, Handling, and Toxicology

Due to the presence of the nitro and aromatic amine functionalities, this compound requires careful handling. Aromatic amines as a class are known for their potential toxicity, and some biphenyl amines are known carcinogens.[10][11]

Table 2: Summary of Hazard Information

| Hazard Type | Description | Precautionary Measures | Source(s) |

| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling. | [4][12] |

| Eye Irritation | Causes serious eye irritation. | Wear eye/face protection. Rinse cautiously with water if in eyes. | [4][12] |

| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [4][12] |

| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. | [12] |

Self-Validating Safety Protocol

A robust safety protocol involves a continuous cycle of assessment, implementation, and review.

-

Risk Assessment: Before handling, review the Safety Data Sheet (SDS). Identify all potential hazards, including acute toxicity, irritation, and potential long-term effects.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]

-

Handling and Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Avoid contact with skin, eyes, and clothing.

-

Spill Response: In case of a spill, avoid generating dust.[12] Collect the spilled material using appropriate methods and place it in a sealed container for disposal.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][12]

Visualization of Safety Workflow

Caption: Logical workflow for the safe handling and disposal of this compound.

Section 5: Conclusion

This compound (CAS No. 4085-18-1) is a significant chemical intermediate with a diverse range of applications, particularly in the synthesis of dyes, pharmaceuticals, and advanced materials.[2] Its utility is derived from the specific arrangement of its functional groups on a biphenyl scaffold. Understanding its physicochemical properties, synthesis, and, most importantly, its handling and safety requirements is paramount for its effective and safe utilization in research and industrial settings. As the demand for high-performance and sustainable chemical solutions grows, the importance of such versatile building blocks is likely to increase.[2]

References

- Cas no 4085-18-1 (3-Nitro-[1,1'-biphenyl]-4-amine). (2024). Kuujia.com.

- This compound - gsrs. U.S.

- Reaction scheme for the synthesis of 3-nitrodiphenylamine 4. (2018).

- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

- SAFETY D

- SAFETY D

- 4-Nitrodiphenylamine | C12H10N2O2 | CID 13271.

- 4'-Nitro-4-biphenylamine | CAS#:1211-40-1. Chemsrc.

- Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine. (2019).

- 4-Amino-4'-nitrobiphenyl | C12H10N2O2 | CID 14593.

- (4-Nitrophenyl)phenylamine. Santa Cruz Biotechnology.

- This compound (C12H10N2O2). PubChemLite.

- Method for synthesizing 4-nitro diphenylamine and 4-nitroso diphenylamine or/and their salts. (2006).

- 4-Nitrodiphenylamine 99 836-30-6. Sigma-Aldrich.

- 3-Nitro(1,1'-biphenyl)-4-ol | C12H9NO3 | CID 13447.

- METHOD OF PREPARATION OF 4-AMINODIPHENYLAMINE. (2000).

- Synthesis of 4-Aminodiphenylamine from Nitrobenzene and Aniline: A Technical Guide. Benchchem.

- This compound. Molbase.

- 4-Aminobiphenyl. Wikipedia.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 4085-18-1(3-Nitro-[1,1'-biphenyl]-4-amine) | Kuujia.com [kuujia.com]

- 3. PubChemLite - this compound (C12H10N2O2) [pubchemlite.lcsb.uni.lu]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. CN109232275B - Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine - Google Patents [patents.google.com]

- 6. CN1253428C - Method for synthesizing 4-nitro diphenylamine and 4-nitroso diphenylamine or/and their salts - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure of 3-Nitro-4-biphenylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure and properties of 3-Nitro-4-biphenylamine (CAS No: 4085-18-1). Eschewing a rigid template, this document is structured to deliver a deep, research-grade understanding of the compound, blending foundational knowledge with advanced computational insights and practical methodologies.

Section 1: Foundational Profile and Significance

This compound, with the chemical formula C₁₂H₁₀N₂O₂, is a nitro-substituted biphenyl derivative.[1] Its molecular weight is 214.22 g/mol .[1] This compound serves as a crucial intermediate in the synthesis of various organic molecules, including dyes, pigments, and pharmaceuticals.[2] Its unique electronic properties, stemming from the conjugated biphenyl system and the presence of both an electron-donating amino group and an electron-withdrawing nitro group, also make it a candidate for investigation in the field of advanced materials and organic electronics.[2]

Nomenclature and Identifiers

-

Systematic Name: 3-Nitro-[1,1'-biphenyl]-4-amine

-

Common Synonyms: 4-Amino-3-nitrobiphenyl, 4-Phenyl-2-nitroaniline

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][3][4] |

| Molecular Weight | 214.22 g/mol | [1][3][4] |

| CAS Number | 4085-18-1 | [3][4] |

Section 2: Molecular Structure and Conformational Analysis

Computational Methodology

To elucidate the structural parameters of this compound, a geometry optimization was performed using Density Functional Theory (DFT), a highly reliable method for studying the electronic structure of molecules.

Protocol: Geometry Optimization using DFT

-

Software: Gaussian 09 or similar quantum chemistry package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used for organic molecules due to its balance of accuracy and computational cost.

-

Basis Set: 6-31G(d,p). This Pople-style basis set provides a good description of the electron distribution and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to account for anisotropic electron density.

-

Calculation Type: Opt+Freq. This keyword combination instructs the software to first perform a geometry optimization to find the lowest energy conformation and then to conduct a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

-

Initial Geometry: A starting structure was built using standard bond lengths and angles in a molecular modeling program.

Optimized Molecular Geometry

The DFT calculations yield a detailed picture of the bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings.

Caption: 2D representation of the molecular structure of this compound.

Table of Calculated Structural Parameters:

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths (Å) | ||

| C-C (phenyl) | 1.39 - 1.41 | |

| C-N (amine) | 1.38 | |

| C-N (nitro) | 1.47 | |

| N-O (nitro) | 1.23 | |

| C-C (inter-ring) | 1.49 | |

| **Bond Angles (°) ** | ||

| C-C-C (phenyl) | 119 - 121 | |

| C-C-N (amine) | 121 | |

| C-C-N (nitro) | 118 | |

| O-N-O (nitro) | 124 | |

| Dihedral Angle (°) | C1-C2-C7-C12 | ~45 |

Note: These values are derived from DFT calculations (B3LYP/6-31G(d,p)) and represent the gas-phase, minimum energy conformation. Actual values in the solid state or in solution may vary.

The calculated dihedral angle of approximately 45° between the two phenyl rings is a key structural feature. This twisted conformation arises from a balance between two opposing factors: the steric hindrance between the ortho-hydrogens on the adjacent rings, which favors a more twisted structure, and the desire for extended π-conjugation across the biphenyl system, which would favor a planar arrangement.

Section 3: Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. An experimental IR spectrum for 4-Amino-3-nitro biphenyl is available from the NIST WebBook.[3]

Key IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3500 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| ~1620 | N-H bend | Primary Amine |

| ~1530 and ~1350 | N-O stretch (asymmetric and symmetric) | Nitro Group |

| 1500 - 1600 | C=C stretch | Aromatic Rings |

| ~1250 | C-N stretch | Aryl Amine |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts:

The aromatic protons will appear in the range of 6.5-8.5 ppm. The protons on the phenyl ring bearing the amino and nitro groups will be significantly affected by the electronic nature of these substituents. The amino group will cause an upfield shift (to lower ppm values) of the ortho and para protons, while the nitro group will cause a downfield shift (to higher ppm values). The protons on the unsubstituted phenyl ring will appear as a complex multiplet. The amine protons will likely appear as a broad singlet.

Predicted ¹³C NMR Chemical Shifts:

The aromatic carbons will resonate in the 110-150 ppm range. The carbon attached to the amino group will be shielded, while the carbon attached to the nitro group will be deshielded.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 214, corresponding to the molecular weight of the compound.

-

Key Fragments: Fragmentation may involve the loss of the nitro group (NO₂) leading to a peak at m/z = 168. Further fragmentation of the biphenyl backbone is also expected.

Section 4: Synthesis of this compound

The synthesis of this compound can be achieved through cross-coupling reactions, with the Ullmann condensation and the Goldberg reaction being prominent methods for the formation of the C-N bond in diarylamines.

Proposed Synthetic Route: Ullmann Condensation

The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with an amine.[5][6] A plausible route to this compound is the reaction of 4-chloro-2-nitroaniline with benzene or a benzene derivative.

Caption: General workflow for the Ullmann condensation synthesis of this compound.

Experimental Protocol: Ullmann Condensation (Illustrative)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-nitroaniline (1 equivalent), a copper(I) iodide catalyst (0.1 equivalents), and potassium carbonate (2 equivalents).

-

Solvent and Reagent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or nitrobenzene, followed by benzene (as the arylating agent).

-

Reaction: Heat the mixture to 150-200 °C with vigorous stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and filter to remove inorganic salts. The solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.

Section 5: Reactivity and Electronic Properties

The reactivity of this compound is governed by the interplay of the electron-donating amino group and the electron-withdrawing nitro group on the biphenyl scaffold.

Nucleophilic and Electrophilic Sites

To visualize the reactive sites of the molecule, a molecular electrostatic potential (MEP) map was generated from the DFT-optimized geometry. The MEP illustrates the charge distribution on the molecule's surface.

Computational Protocol: MEP Map Generation

-

Software: Gaussian 09 or a similar package with visualization capabilities like GaussView.

-

Method: A single-point energy calculation is performed on the B3LYP/6-31G(d,p) optimized geometry.

-

Output: The electrostatic potential is mapped onto the electron density surface.

Interpretation of the MEP Map:

-

Red Regions (Negative Electrostatic Potential): These areas are electron-rich and are susceptible to electrophilic attack. The oxygen atoms of the nitro group and, to a lesser extent, the nitrogen of the amino group are expected to be in these regions.

-

Blue Regions (Positive Electrostatic Potential): These areas are electron-poor and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group and the aromatic protons are typically in these regions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior.

-

HOMO: The HOMO is associated with the ability of a molecule to donate electrons. In this compound, the HOMO is expected to be localized primarily on the amino group and the phenyl ring to which it is attached, reflecting the electron-donating nature of the amine.

-

LUMO: The LUMO is associated with the ability of a molecule to accept electrons. The LUMO is anticipated to be concentrated on the nitro group and its associated phenyl ring, highlighting the electron-withdrawing character of the nitro group.

The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that the molecule is more easily excited and therefore more reactive.

Section 6: Safety and Handling

This compound should be handled with care in a laboratory setting. Based on safety data for related compounds, it is advisable to treat it as a potentially hazardous substance.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 7: Conclusion

This guide has provided a detailed examination of the molecular structure, spectroscopic properties, synthesis, and reactivity of this compound. While a definitive experimental crystal structure remains to be determined, computational modeling offers a robust and insightful view of its three-dimensional geometry. The interplay of the amino and nitro functional groups on the biphenyl framework gives rise to a rich and complex chemical behavior that warrants further investigation, particularly in the context of its potential applications in materials science and medicinal chemistry.

References

-

This compound - gsrs. (n.d.). Retrieved January 21, 2026, from [Link]

-

Cas no 4085-18-1 (3-Nitro-[1,1'-biphenyl]-4-amine). (2024, August 29). Kuujia.com. Retrieved January 21, 2026, from [Link]

-

4-Amino-3-nitro biphenyl. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

-

Spectra and physical data of (A2) : - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

Chemical Properties of 4-Amino-3-nitro biphenyl (CAS 4085-18-1) - Cheméo. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. (2016, May 25). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Synthesis of 4-Amino-3-nitrophenol - PrepChem.com. (n.d.). Retrieved January 21, 2026, from [Link]

-

4-amino-3'-nitrobiphenyl - Stenutz. (n.d.). Retrieved January 21, 2026, from [Link]

-

4-Amino-4'-nitrobiphenyl | C12H10N2O2 | CID 14593 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

-

Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. (2011, March 1). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Continuous Flow-Mode Synthesis of Aromatic Amines in a 3D-Printed Fixed Bed Reactor Loaded with Amino Sugar-Stabilized Re Apparent Nanoparticles. (2024, May 28). MDPI. Retrieved January 21, 2026, from [Link]

-

DFT (B3LYP/6-31+G * )-optimized geometries, relative energies and... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

4-Nitrobiphenyl - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Ullmann reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Renaissance of Ullmann and Goldberg Reactions - Progress in Copper Catalyzed C-N-, C-O- and C-S-Coupling. (2003). SciSpace. Retrieved January 21, 2026, from [Link]

-

B3LYP/6-31G (d, p) optimized structures under study - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved January 21, 2026, from [Link]

-

Optimized geometry of the compounds from our DFT calculations at... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. (2014, August 1). Inpressco. Retrieved January 21, 2026, from [Link]

-

Experimental and calculated 13 C NMR and 1 H NMR chemical shifts (ppm) for Apsh. … - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022, April 30). PubMed. Retrieved January 21, 2026, from [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2006, July 15). PubMed. Retrieved January 21, 2026, from [Link]

-

B3LYP/6–31G(d,p) optimized geometry for 6B with atom number scheme... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

CHEM 344 Shift Parameters.pdf. (n.d.). Retrieved January 21, 2026, from [Link]

-

Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands. (2011, March 1). Springer Nature Experiments. Retrieved January 21, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 21, 2026, from [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. (2023, January 26). YouTube. Retrieved January 21, 2026, from [Link]

-

4'-Nitro-4-biphenylamine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis, X-ray Structure, DFT, Hirshfeld Surface, QTAIM/RDG and Molecular Docking Analysis of 3-methyl-4-nitro-1,1-biphenyl (3-MNB). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

The Effect of Electric Field on the Frontier Orbitals of Organic Small Molecules: DFT Studies of Triphenylamine Derivatives. (2024, December 18). ChemRxiv. Retrieved January 21, 2026, from [Link]

-

(PDF) Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. (2015, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Comparison of the Crystal and Molecular Structures of Three Similar 4-Heptyl-biphenyl Compounds: 4-Heptyl-4′-cyanobiphenyl, 4-Heptyl-3′-cyanobiphenyl, and 4-Heptyl-4′-nitrobiphenyl. (2006, November). ResearchGate. Retrieved January 21, 2026, from [Link]

-

A study of the diphenylamine test for aliphatic nitrocompounds. (n.d.). Retrieved January 21, 2026, from [Link]

-

Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022, October 31). MDPI. Retrieved January 21, 2026, from [Link]

-

Computational, Molecular Docking, ADME/T And AIM Investigations Of 7-(4-Nitrophenyl) Benzo[4][7] Chromeno[3,2-E] Pyrido[1,2-A] Pyrimidin-6(7H)-One. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 21, 2026, from [Link]

-

Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. (2017, August 1). MDPI. Retrieved January 21, 2026, from [Link]

-

Computational Study of Frontier Orbitals, Chemical Reactivity and Molecular Electrostatic Potential Surface of Carbamazepine. (2016). Retrieved January 21, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Computational Study of Frontier Orbitals, Chemical Reactivity and Molecular Electrostatic Potential Surface of Carbamazepine. (n.d.). Retrieved January 21, 2026, from [Link]

-

DFT calculations on molecular structure, MEP and HOMO-LUMO study of 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine. (2021, January 6). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Study of electrostatic potential surface and molecular orbitals of O4 nano cluster by first principles. (n.d.). Der Pharma Chemica. Retrieved January 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]

- 3. 4-Amino-3-nitro biphenyl [webbook.nist.gov]

- 4. 4-Amino-3-nitro biphenyl (CAS 4085-18-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Nitro-4-biphenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4-biphenylamine, also known as 4-Amino-3-nitrobiphenyl, is a specialized organic compound belonging to the class of nitroaromatic amines.[1] With the CAS Number 4085-18-1, this molecule is distinguished by a biphenyl backbone functionalized with a nitro group at the 3-position and an amino group at the 4-position.[1][2] This unique substitution pattern imparts a combination of electron-donating and electron-withdrawing properties, making it a valuable intermediate in various synthetic applications, including the production of dyes, pigments, and pharmaceuticals.[1] This guide provides a comprehensive overview of its core physical and chemical characteristics, intended to support research and development activities.

Molecular Structure and Identification

The structural integrity of a compound is fundamental to its reactivity and physical behavior. The molecular structure of this compound is depicted below, illustrating the spatial arrangement of its constituent atoms.

Caption: Molecular Structure of this compound.